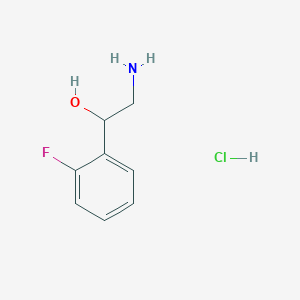

2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIFEMIHQQRYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737163 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-38-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis and Evolution of a Key Pharmaceutical Building Block: A Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride

Introduction: 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a chiral amino alcohol, represents a significant building block in the synthesis of various pharmaceutical agents. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery and the historical evolution of synthetic methodologies for this important compound, tailored for researchers, scientists, and professionals in drug development.

The Emergence of Fluorinated Phenylethanolamines: A Historical Perspective

The precise discovery of this compound is not prominently documented as a singular, landmark event in the annals of chemistry. Rather, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds and phenylethanolamine derivatives in medicinal chemistry. The foundational work on the synthesis of phenylethanolamines dates back to early methods involving the reduction of α-nitro alcohols.[1] Over time, as the unique properties imparted by fluorine in drug design became more appreciated, synthetic chemists turned their attention to creating fluorinated analogues of known bioactive scaffolds.[2]

The development of synthetic routes for 2-amino-1-arylethanol derivatives has been a continuous area of research, driven by the prevalence of this structural motif in a wide array of natural products and synthetic drugs. Early approaches often resulted in racemic mixtures, necessitating subsequent resolution to isolate the desired enantiomer, a process that can be inefficient.[3][4]

Evolution of Synthetic Strategies

The synthesis of this compound has evolved from classical, often low-yielding methods to more sophisticated and stereoselective approaches. The primary strategies can be broadly categorized into the synthesis of the racemic mixture followed by chiral resolution, and the more modern, efficient asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

A common and historically significant approach to obtaining enantiomerically pure 2-Amino-1-(2-fluorophenyl)ethanol involves the synthesis of the racemic mixture, followed by resolution.

1. Synthesis of the Racemic Precursor:

The most direct route to racemic 2-Amino-1-(2-fluorophenyl)ethanol involves the reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluorophenyl)ethanone. This ketone precursor can be synthesized through various methods, with the availability of the hydrochloride salt from commercial suppliers indicating its utility in established synthetic pathways.

2. Chiral Resolution:

Once the racemic amino alcohol is obtained, the separation of the enantiomers is typically achieved through the formation of diastereomeric salts. This classical method, pioneered by Louis Pasteur, involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[4] Common resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives.[5] After separation, the desired enantiomer of the amino alcohol is liberated from its salt. While effective, this method is often laborious and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Asymmetric Synthesis: A Modern Approach

To overcome the inherent inefficiency of chiral resolution, significant research has focused on the development of asymmetric synthetic methods that directly produce the desired enantiomer with high purity.

1. Asymmetric Reduction of α-Amino Ketones:

A highly effective and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone.[6] This transformation can be achieved using various chiral reducing agents and catalysts.

-

Chiral Borane Reagents: Reagents prepared from borane and chiral amino alcohols have proven to be highly effective for the enantioselective reduction of ketones.[7]

-

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Ruthenium-based catalysts, in particular, have been successfully employed for the asymmetric transfer hydrogenation of unprotected α-amino ketones, offering a green and efficient route to chiral amino alcohols.[8]

The general workflow for the asymmetric reduction of the α-amino ketone precursor is depicted in the following diagram:

2. Other Asymmetric Strategies:

While the asymmetric reduction of the corresponding ketone is a prominent method, other enantioselective syntheses of 2-amino-1-phenylethanol derivatives have also been developed. For instance, the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by amination, provides a route to the chiral amino alcohol.[9] Although this specific example does not involve a fluorinated substrate, the methodology is applicable to a range of substituted phenacyl chlorides.

Summary of Synthetic Methodologies

The following table summarizes the key synthetic approaches for this compound, highlighting their principles and key features.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Racemic Synthesis & Chiral Resolution | Synthesis of the racemic amino alcohol followed by separation of enantiomers using a chiral resolving agent. | Well-established and reliable method. | Maximum 50% theoretical yield for the desired enantiomer; can be laborious. |

| Asymmetric Reduction of α-Amino Ketone | Direct conversion of the prochiral ketone to the desired enantiomer of the amino alcohol using a chiral catalyst or reagent. | High enantioselectivity and potentially high yield; more atom-economical. | Requires specialized and often expensive chiral catalysts or reagents. |

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

Materials:

-

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

-

Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB-RuCl)

-

Formic acid/triethylamine azeotrope (5:2)

-

Solvent (e.g., Methanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride and the solvent.

-

Add the chiral Ruthenium catalyst to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope.

-

Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir for a sufficient time for the reaction to go to completion (monitor by TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Amino-1-(2-fluorophenyl)ethanol, can be isolated and purified using standard techniques such as crystallization or chromatography.

-

To obtain the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Note: This is a generalized protocol and the specific reaction conditions (catalyst loading, temperature, reaction time, and work-up procedure) would need to be optimized for specific applications.

Conclusion

The journey of this compound from a conceptual fluorinated analogue to a readily accessible pharmaceutical intermediate showcases the significant advancements in synthetic organic chemistry. While its specific discovery is not a singular event, its development is a testament to the continuous quest for more efficient and stereoselective synthetic methods. The transition from classical resolution techniques to modern asymmetric catalysis has not only improved the efficiency of obtaining this valuable building block but has also contributed to the broader field of chiral synthesis and its application in drug discovery and development. Future innovations will likely focus on even more sustainable and cost-effective catalytic systems for the synthesis of this and other important chiral fluorinated compounds.

References

-

Augustine, J. K., et al. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(5), 949-952. [Link]

-

Awad, L., & Brückner, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

-

Reddy, V. P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(10), 6939-6949. [Link]

- European Patent Office. (1999).

-

Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

-

Itsuno, S., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1678. [Link]

-

Libretexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]

-

Weisel, M., et al. (2000). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (Vol. 75, pp. 531-538). CRC Press. [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798822. [Link]

-

Wikipedia contributors. (2023). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Belhassan, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]

-

Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(12), 1434-1448. [Link]

-

Wu, Q. M., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Organic Letters, 20(24), 7853-7857. [Link]

-

European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1). [Link]

-

Sutor, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4549. [Link]

-

Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2357. [Link]

-

Nam, S., & Kim, H. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(18), 7574-7578. [Link]

-

Romero-Rivera, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4237-4245. [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for accurate spectroscopic analysis.

Introduction: The Significance of this compound

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a fluorinated phenyl ring and an amino alcohol moiety, makes it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount for its use in any research or commercial application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this specific molecule. While experimental data for this exact compound is not widely published, this guide will utilize data from closely related analogs and predictive models to provide a robust analytical framework.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Key Structural Features for Spectroscopic Analysis:

-

Aromatic Ring: A mono-substituted benzene ring with a fluorine atom at the ortho position. This will give rise to characteristic signals in the aromatic region of the NMR spectrum and specific C-F and aromatic C-H stretching vibrations in the IR spectrum.

-

Chiral Center: The carbon atom bonded to the hydroxyl group and the phenyl ring (C1) is a chiral center.

-

Amino Alcohol Moiety: The presence of a primary amine and a primary alcohol. The amine exists as a protonated ammonium salt (-NH3+) in the hydrochloride form. This will significantly influence its spectroscopic properties.

-

Fluorine Atom: The electronegative fluorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectrum through space and through bond coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can dissolve the sample and allow for the observation of exchangeable protons (e.g., -OH, -NH₃⁺).[1]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆. These predictions are based on the analysis of similar structures and established NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.60 | Multiplet | |

| CH-OH | ~5.0 | Doublet of doublets | |

| CH₂-NH₃⁺ | ~3.1 - 3.3 | Multiplet | |

| OH | Variable (broad) | Singlet | |

| NH₃⁺ | Variable (broad) | Singlet |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.20 - 7.60 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Methine Proton (CH-OH, ~5.0 ppm): The proton on the chiral carbon will be a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons (CH₂-NH₃⁺, ~3.1 - 3.3 ppm): These two protons are diastereotopic and will appear as a multiplet due to coupling with the methine proton.

-

Exchangeable Protons (OH, NH₃⁺): The hydroxyl and ammonium protons will appear as broad singlets, and their chemical shifts can vary depending on concentration and temperature. In D₂O, these signals will disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-F) | ~158-162 (doublet, ¹JCF) |

| Aromatic-C | ~115-135 |

| CH-OH | ~70-75 |

| CH₂-NH₃⁺ | ~45-50 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: Six signals are expected in the aromatic region. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings.

-

Aliphatic Carbons: The methine carbon (CH-OH) will resonate around 70-75 ppm, while the methylene carbon (CH₂-NH₃⁺) will be further upfield at approximately 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet): [2][3][4]

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be ground to a fine, uniform powder.

-

Place a portion of the mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3500 | Broad, Strong |

| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-F stretch | 1100 - 1400 | Strong |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region (3500 - 2800 cm⁻¹): A broad and intense absorption band is expected in this region, arising from the overlapping O-H stretching of the alcohol and the N-H stretching of the ammonium group. Hydrogen bonding will contribute to the broadening of these peaks.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker to medium absorptions corresponding to aromatic and aliphatic C-H stretches will be present.

-

Fingerprint Region (below 1600 cm⁻¹): This region will contain a complex pattern of bands. Key absorptions to look for include the aromatic C=C stretching vibrations, the C-O stretching of the alcohol, and the strong C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The ESI source will generate protonated molecular ions [M+H]⁺.

-

The molecular formula for the free base is C₈H₁₀FNO, with a molecular weight of 155.17 g/mol .[5] The hydrochloride salt has the formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol .[6] In the positive ion ESI-MS, the observed ion will correspond to the protonated free base.

Predicted Mass Spectral Data

| Ion | Predicted m/z |

| [M+H]⁺ (protonated free base) | 156.08 |

| Fragment ions | Various |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most important peak to identify is the protonated molecular ion [M+H]⁺ at an m/z of approximately 156.08. This confirms the molecular weight of the free base.

-

Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.[7][8] The fragmentation pattern can provide further structural confirmation.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Figure 2: Integrated workflow for spectroscopic analysis.

By combining the information from NMR, IR, and MS, a comprehensive and unambiguous structural confirmation of this compound can be achieved.

Conclusion

References

-

ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

YouTube. KBr Pellet Preparation for FTIR Analysis. [Link]

-

The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

-

PubMed Central. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

-

JoVE. Mass Spectrometry: Alcohol Fragmentation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. youtube.com [youtube.com]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]

- 7. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the novel compound 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, namely phenylethanolamines, to postulate a probable biological activity. The guide further outlines a comprehensive, multi-stage experimental workflow to rigorously test this hypothesis, providing detailed protocols and data interpretation frameworks. This document is intended to serve as a foundational resource for researchers initiating studies on this or similar novel chemical entities.

Introduction and Postulated Mechanism of Action

This compound belongs to the phenylethanolamine class of compounds. This class includes a wide range of biologically active molecules, such as the endogenous neurotransmitters norepinephrine and epinephrine, as well as numerous synthetic drugs. The core structure of phenylethanolamine confers an affinity for various G-protein coupled receptors (GPCRs), most notably the adrenergic receptors.

Based on its structural similarity to known adrenergic agonists, we postulate that This compound acts as a modulator of adrenergic signaling . The presence of a fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often employed to enhance metabolic stability or alter receptor binding affinity and selectivity. Therefore, it is plausible that this compound exhibits a unique profile of activity at adrenergic receptor subtypes (α1, α2, β1, β2, β3).

The primary hypothesis is that this compound functions as an agonist at one or more adrenergic receptor subtypes, initiating a downstream signaling cascade. The specific nature of this interaction (e.g., full agonist, partial agonist, or even antagonist) and its receptor subtype selectivity remain to be experimentally determined.

Proposed Signaling Pathway

Assuming an agonistic interaction with a Gs-coupled adrenergic receptor (e.g., β-adrenergic receptors), the anticipated signaling pathway would be as follows:

Screening the Biological Activity of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial biological screening of the novel compound, 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Given the limited publicly available data on the specific biological activities of this molecule, this document outlines a logical, hypothesis-driven screening cascade designed to elucidate its potential therapeutic value. We will proceed from foundational in silico and in vitro evaluations to more complex in vivo models, ensuring a robust and scientifically rigorous investigation.

Introduction and Rationale

This compound belongs to the class of amino alcohols, a structural motif present in numerous biologically active compounds.[1][2] The core phenylethanolamine structure is notably analogous to endogenous neurotransmitters like norepinephrine, suggesting a potential for interaction with adrenergic receptors and other components of the central and peripheral nervous systems.[3] The presence of a fluorine atom on the phenyl ring can significantly influence its chemical reactivity, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic properties and biological activity.[4]

This guide will detail a systematic approach to unraveling the biological profile of this compound, with a focus on its potential as a modulator of adrenergic signaling and its possible antidepressant-like effects.

Physicochemical Properties and Handling

A thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible biological screening.

| Property | Value | Source |

| Molecular Formula | C8H10FNO | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [4] |

For all in vitro and in vivo experiments, it is recommended to prepare a fresh stock solution of this compound in a suitable vehicle, such as sterile, deionized water or a buffered saline solution. The hydrochloride salt form generally confers good aqueous solubility.[1]

In Vitro Screening Cascade

The initial phase of screening focuses on identifying potential molecular targets and cellular effects in a controlled laboratory setting.

Primary Screening: Adrenergic Receptor Binding Assays

Given the structural similarity of this compound to norepinephrine, the primary hypothesis is its potential interaction with adrenergic receptors. A competitive radioligand binding assay is a robust and high-throughput method to assess this.

-

Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2). Culture the cells and prepare membrane fractions according to standard protocols.

-

Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β subtypes).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled antagonist).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A significant Ki value for any of the adrenergic receptor subtypes would indicate a "hit" and warrant further investigation through functional assays.

Secondary Screening: Functional Assays

A binding event does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor(s).

Many adrenergic receptors signal through the modulation of cyclic AMP (cAMP) levels. This assay measures the functional consequence of receptor activation or blockade.

-

Cell Culture: Use a cell line expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the β2-adrenergic receptor).

-

Compound Treatment: Seed the cells in a multi-well plate. For agonist testing, treat the cells with increasing concentrations of this compound. For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known agonist (e.g., isoproterenol for β2 receptors).

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

Data Analysis: For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 of the compound in inhibiting the agonist-induced cAMP production and calculate the pA2 value.

The following diagram illustrates the proposed in vitro screening workflow.

Caption: Proposed in vivo screening workflow for antidepressant-like activity.

Data Interpretation and Next Steps

The results from this screening cascade will provide a foundational understanding of the biological activity of this compound.

-

Positive In Vitro and In Vivo Correlation: If the compound shows activity at adrenergic receptors and demonstrates an antidepressant-like phenotype in vivo, this provides a strong rationale for further investigation into its mechanism of action. Subsequent studies could include more complex behavioral models (e.g., chronic unpredictable mild stress) and neurochemical analyses to measure neurotransmitter levels in relevant brain regions. [5][6]* In Vitro Activity Only: If the compound is active in vitro but not in vivo, this could be due to poor pharmacokinetic properties (e.g., low brain penetration). Formulation studies or structural modifications may be necessary.

-

In Vivo Activity Only: If the compound shows an antidepressant-like effect without significant activity at the tested adrenergic receptors, this suggests an alternative mechanism of action. A broader receptor profiling panel would be warranted.

Conclusion

This technical guide presents a systematic and scientifically rigorous approach to the initial biological screening of this compound. By starting with hypothesis-driven in vitro assays and progressing to validated in vivo models, researchers can efficiently and effectively elucidate the potential therapeutic value of this novel compound. The proposed workflows are designed to be self-validating, with clear decision points for advancing the molecule through the early stages of the drug discovery pipeline.

References

- 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 - Benchchem. (URL: )

- 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online. (URL: )

- 2-Amino-1-phenylethanol | Endogenous Metabolite - MedchemExpress.com. (URL: )

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC - NIH. (URL: [Link])

-

In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC - PubMed Central. (URL: [Link])

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (URL: [Link])

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization - Frontiers. (URL: [Link])

-

Structure-based discovery of β2-adrenergic receptor ligands | PNAS. (URL: [Link])

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (URL: [Link])

-

The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - MDPI. (URL: [Link])

-

In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

-

Systematic Review on Antidepressant Models - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC - NIH. (URL: [Link])

- WO2018216823A1 - Alpha-amino amide derivatives - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

- EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google P

Sources

- 1. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 3225-74-9: 2-Amino-1-(2-fluorophenyl)ethanol [cymitquimica.com]

- 5. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 6. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

Chiral Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: A Technical Guide

Abstract

2-Amino-1-(2-fluorophenyl)ethanol is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is critical to biological activity, making enantioselective synthesis a key challenge for researchers and drug development professionals. This guide provides an in-depth analysis of the core strategies for the chiral synthesis of its hydrochloride salt. We will explore and contrast three primary methodologies: catalytic asymmetric synthesis, biocatalytic routes, and chiral auxiliary-mediated approaches. The discussion emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, catalyst selection, and process optimization. Detailed, self-validating protocols for the most robust methods are presented, supported by quantitative data and authoritative references to ensure scientific integrity.

Introduction: The Significance of a Chiral Fluorinated Amino Alcohol

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous bioactive molecules and pharmaceutical drugs.[1] The introduction of a fluorine atom to the phenyl ring, as in 2-Amino-1-(2-fluorophenyl)ethanol, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient methods for producing this intermediate in high enantiomeric purity are of paramount importance. The primary challenge lies in controlling the stereochemistry at the hydroxyl-bearing carbon, which can be addressed through several distinct synthetic philosophies. This guide will focus on the most effective and industrially relevant strategies, moving from highly efficient catalytic methods to versatile biocatalytic and classical approaches.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure 2-Amino-1-(2-fluorophenyl)ethanol invariably begins with a prochiral precursor, typically 2-amino-1-(2-fluorophenyl)ethanone. The key transformation is the stereoselective reduction of the ketone to a secondary alcohol. The choice of methodology dictates the efficiency, scalability, and economic viability of the entire process.

Caption: High-level overview of synthetic pathways.

Strategy 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)

This is arguably the most elegant and efficient strategy for this transformation. Asymmetric transfer hydrogenation (ATH) avoids the use of high-pressure hydrogen gas, making it more accessible and safer for laboratory and industrial scale-up.[1] The core principle involves a metal catalyst, typically Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. This chiral complex delivers a hydride from a simple hydrogen donor (e.g., formic acid or isopropanol) to one face of the prochiral ketone, generating the desired alcohol enantiomer with high selectivity.

Causality of Experimental Choice: The success of ATH hinges on the design of the chiral ligand. Ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) create a well-defined chiral pocket around the metal center. The substrate, 2-amino-1-(2-fluorophenyl)ethanone, can only coordinate to the metal in a specific orientation due to steric constraints, forcing the hydride transfer to occur stereoselectively. A significant advantage of modern ATH protocols is their ability to reduce α-amino ketone HCl salts directly without the need for protecting the amine group, which simplifies the synthetic sequence.[2] This direct approach prevents unnecessary protection/deprotection steps, improving overall yield and atom economy.[2][3]

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Recent studies have demonstrated that Ru-catalyzed ATH can convert a variety of unprotected α-amino ketone HCl salts into the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee).[2]

Strategy 2: Biocatalysis and Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and enantioselectivity.[4] For the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol, two biocatalytic approaches are prominent:

-

Asymmetric Reduction: Using ketoreductase (KRED) enzymes to directly reduce the prochiral ketone.

-

Enzymatic Kinetic Resolution (EKR): Starting with a racemic mixture of 2-Amino-1-(2-fluorophenyl)ethanol and using an enzyme, typically a lipase, to selectively acylate one of the enantiomers.

Causality of Experimental Choice (EKR): Kinetic resolution is a widely applied and robust technique.[5] Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PCL), are workhorse enzymes for this purpose.[6][7] The principle relies on the fact that the enzyme's chiral active site will preferentially bind and catalyze the acylation of one enantiomer of the racemic amino alcohol at a much faster rate than the other.

This leaves one enantiomer unreacted (as the alcohol) and the other as an ester. The two can then be easily separated by standard chromatographic or extraction methods. The key limitation is a theoretical maximum yield of 50% for a single enantiomer. However, the high enantiomeric excess (>99% ee is often achievable) and operational simplicity make it a very attractive method.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scihorizon.com [scihorizon.com]

- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 5. research.tudelft.nl [research.tudelft.nl]

- 6. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Enantioselective Synthesis of β-Amino Alcohols: Core Strategies and Field-Proven Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2- or β-amino alcohol motif is a cornerstone of modern medicinal chemistry and asymmetric synthesis. These structures are not only prevalent in a vast array of pharmaceuticals and biologically active natural products but also serve as indispensable chiral ligands and auxiliaries in catalysis.[1][2] The inherent challenge in their synthesis lies in the precise, simultaneous control of two vicinal stereocenters. This guide provides an in-depth analysis of the core, field-proven strategies for the enantioselective synthesis of β-amino alcohols. Moving beyond a simple enumeration of methods, we will explore the mechanistic underpinnings, causal relationships behind experimental choices, and the practical application of these techniques, providing researchers with a robust framework for strategic synthetic planning and execution.

Strategic Overview: Pillars of Asymmetric β-Amino Alcohol Synthesis

The synthesis of enantiomerically pure β-amino alcohols has evolved from classical methods relying on the chiral pool to highly efficient and selective catalytic asymmetric transformations. The choice of strategy is dictated by factors such as substrate availability, desired stereochemistry (syn vs. anti), and scalability. The most powerful and widely adopted approaches can be categorized into several core disconnection strategies.

Caption: Core strategies for enantioselective β-amino alcohol synthesis.

Asymmetric Reduction of α-Amino Ketones

One of the most direct routes involves the stereoselective reduction of a prochiral α-amino ketone. The success of this approach hinges on the efficacy of the chiral catalyst to differentiate between the two enantiofaces of the carbonyl group.

Mechanism and Causality

The fundamental principle is the transfer of a hydride (from a source like H₂ gas or isopropanol) to the ketone, guided by a chiral catalyst. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are highly effective. For instance, Ru-BINAP catalysts create a C₂-symmetric chiral coordination space.[3] The substrate, often an α-amino ketone, chelates to the metal center. Steric interactions between the substrate's substituents and the bulky phenyl groups of the BINAP ligand force the substrate to adopt a specific conformation, exposing only one face of the carbonyl to the incoming hydride.[3] This predictable stereochemical model is a powerful tool for rational catalyst and substrate design.

Key Methodologies

-

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method employs a stable, easily handled hydrogen source, typically isopropanol, in conjunction with a chiral catalyst. It has proven effective for synthesizing a range of optically active amino alcohols with high enantiomeric excess (up to 95%) and excellent yields.[4]

-

Catalytic Asymmetric Hydrogenation: Using molecular hydrogen (H₂) as the reductant, this method is highly atom-economical. Chiral Ru(BINAP) systems are exemplary for the reduction of ketones bearing a chelating group, such as α-amino ketones.[3]

-

Stoichiometric Chiral Reducing Agents: While less common in industrial settings due to waste generation, complexes of lithium aluminum hydride (LAH) with chiral amino alcohols can achieve high enantioselectivity in the reduction of certain ketones.[5]

Asymmetric Ring-Opening of Epoxides and Aziridines

The nucleophilic ring-opening of strained three-membered rings, particularly epoxides, is a classic and robust strategy for accessing β-amino alcohols.[6] This Sₙ2 reaction proceeds with an inversion of configuration, providing excellent stereochemical control.

Mechanistic Insight: Desymmetrization of meso-Epoxides

The pinnacle of this strategy is the catalytic asymmetric ring-opening of achiral meso-epoxides. In this process, a chiral catalyst activates the epoxide and/or the amine nucleophile and orchestrates the attack to occur at only one of the two enantiotopic carbon centers.

Caption: Enantiocontrol in the ring-opening of a meso-epoxide.

Field-Proven Catalytic Systems

A variety of catalysts have been developed to promote this transformation with high regio- and enantioselectivity.

-

Metal-Based Lewis Acids: Scandium triflate (Sc(OTf)₃) in combination with chiral bipyridine ligands effectively catalyzes the asymmetric ring-opening of meso-epoxides with aromatic amines, even in water.[7] Other successful catalysts include those based on Zirconium(IV) and Vanadium(III).[6]

-

Organocatalysts: Chiral sulfinamide-based organocatalysts have been shown to enable the asymmetric ring-opening of meso-epoxides with anilines at room temperature, achieving excellent enantioselectivity.[7]

The reaction is highly regioselective; nucleophilic attack generally occurs at the less sterically hindered carbon, although electronic factors can influence this outcome, particularly with styrenyl epoxides.[7][8]

Asymmetric Aminohydroxylation (AA) of Alkenes

The Sharpless Asymmetric Aminohydroxylation is a landmark transformation that directly installs both the amino and hydroxyl groups across a double bond in a single, highly stereoselective step.[9][10] This method provides direct access to syn-1,2-amino alcohols.

The Catalytic Cycle Explained

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), regenerates the active osmium catalyst and provides the amino group.

The alkene coordinates to the chiral osmium complex, and the facial selectivity of the subsequent addition is dictated by the chiral ligand, leading to the formation of a single major enantiomer of the product. The method is particularly powerful for the synthesis of α-hydroxy-β-amino acid derivatives from α,β-unsaturated esters.[10]

An Emerging Frontier: Enantioselective C-H Functionalization

Recent advances have pushed the boundaries of synthesis beyond traditional functional group interconversions. The direct, stereoselective amination of an unactivated C(sp³)–H bond represents a paradigm shift in efficiency.

A novel "radical relay chaperone" strategy has been developed for the regio- and enantioselective β-C–H amination of alcohols.[11] In this multi-catalytic system, the alcohol is transiently converted to an imidate radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen from the β-position.[11] A chiral copper catalyst intercepts the resulting carbon-centered radical, mediating the C-N bond formation with high enantioselectivity.[11] This approach bypasses the need for pre-functionalized substrates like α-amino ketones or epoxides, offering a streamlined route to valuable chiral β-amino alcohols.[11]

Quantitative Data Summary

The selection of a catalyst is a critical experimental parameter. The following table summarizes the performance of various simple primary β-amino alcohol organocatalysts in an asymmetric Michael addition, a reaction that produces precursors to β-amino alcohols, showcasing how subtle changes in catalyst structure dramatically impact stereochemical outcomes.[12]

| Entry | Catalyst | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Product Enantiomer |

| 1 | 1a (β-substituent: -Me) | -30 | 75 | 99:1 | 99 | (2S,3R) |

| 2 | 1b (β-substituent: -iPr) | -30 | 70 | 96:4 | 98 | (2S,3R) |

| 3 | 1c (β-substituent: -tBu) | -30 | 80 | 98:2 | 99 | (2S,3R)-' |

| 4 | 1d (β-substituent: -Ph) | -30 | 65 | 96:4 | 98 | (2S,3R) |

| 5 | 1c (β-substituent: -tBu) | 0 | 68 | 91:9 | 88 | (2S,3R)-' |

Data sourced from Begum, Z., et al., RSC Adv., 2020.[12]

Analysis: This data provides critical field-proven insight. Firstly, lower reaction temperatures (-30 °C) significantly improve both diastereoselectivity and enantioselectivity across all catalysts. Secondly, and most remarkably, the steric bulk of the catalyst's β-substituent dictates the absolute configuration of the product. The less bulky methyl-substituted catalyst 1a yields the (2S,3R) product, while the bulky tert-butyl-substituted catalyst 1c produces the opposite enantiomer, (2S,3R)-' , with equally high fidelity.[12] This demonstrates a powerful principle of "catalyst-controlled" stereodivergence.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol is adapted from the work of Nakano and coworkers and describes a general procedure for the synthesis of chiral Michael adducts, precursors to complex β-amino alcohols, using a simple, commercially-derivable primary β-amino alcohol catalyst.[12]

System Validation

This protocol is self-validating. The primary endpoints are chemical yield and stereoselectivity (dr and ee%). The stereochemical outcome is highly sensitive to the catalyst structure and reaction temperature, as detailed in the table above. Successful execution should yield the product with high stereopurity, verifiable by ¹H NMR (for dr) and chiral HPLC (for ee%).[12]

Step-by-Step Methodology

Caption: Workflow for the organocatalytic asymmetric Michael addition.

-

Reaction Setup: To a solution of the chiral β-amino alcohol catalyst 1a (0.02 mmol, 10 mol%) in dry toluene (2 mL) containing molecular sieves 4Å, add the β-keto ester (e.g., methyl-2-oxocyclopentanecarboxylate, 0.4 mmol) at room temperature under an inert atmosphere (N₂ or Ar).

-

Stirring: Stir the resulting solution at room temperature for 1 hour.

-

Cooling: Cool the reaction vessel to -30 °C using a suitable cooling bath (e.g., cryocooler or dry ice/acetonitrile).

-

Substrate Addition: Add the nitrostyrene (0.2 mmol) to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at -30 °C for 48 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 10/1) to afford the desired chiral Michael adduct.

-

Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC analysis) and compare with reported data.[12]

Conclusion and Future Outlook

The enantioselective synthesis of β-amino alcohols is a mature yet continuously evolving field. While powerful catalytic methods based on asymmetric reduction, ring-opening, and aminohydroxylation form the bedrock of current synthetic strategies, the future lies in maximizing efficiency and expanding synthetic horizons. The development of direct C-H functionalization methods represents a significant leap forward, offering unprecedented atom and step economy.[11] For researchers and drug development professionals, a deep understanding of the underlying mechanistic principles of these diverse strategies is paramount for rationally designing and executing efficient, stereocontrolled syntheses of the next generation of chiral ligands and life-saving therapeutics.

References

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

- Priya, S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.

-

Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Science, 367(6481), 1012-1017. Available at: [Link]

-

Schmalz, H., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 54(21), 4064-4079. Available at: [Link]

-

Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45041-45049. Available at: [Link]

-

Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431-432. Available at: [Link]

-

Sato, T., et al. (1980). Asymmetric reductions of .alpha.,.beta.-acetylenic ketones and acetophenone using lithium aluminum hydride complexed with optically active 1,3-amino alcohols. The Journal of Organic Chemistry, 45(4), 653-656. Available at: [Link]

-

Singh, P., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). Available at: [Link]

- Langer, R. S., et al. (2015). Poly(beta-amino alcohols), their preparation, and uses thereof. U.S. Patent No. 9,193,827.

-

Chen, J., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(18), 3336. Available at: [Link]

-

Palmer, M. J., & Wills, M. (1999). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Tetrahedron: Asymmetry, 10(11), 2045-2061. Available at: [Link]

-

Yusubov, M. S., & Zhdankin, V. V. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]

-

Pardo, D. G., & Cossy, J. (2004). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 6(19), 3365-3368. Available at: [Link]

-

Priya, S., et al. (2017). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. Available at: [Link]

-

Singh, P., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

-

Rehdorf, J., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Chemistry, 16(31), 9525-35. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

Dar, A. A., & Ali, T. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(2), 701-721. Available at: [Link]

-

ResearchGate. (2021). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Available at: [Link]

-

Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available at: [Link]

-

ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation. Available at: [Link]

-

Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 70-80. Available at: [Link]

-

Alsafadi, D., & Paradisi, F. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(12), 5437-5446. Available at: [Link]

Sources

- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rroij.com [rroij.com]

- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00022F [pubs.rsc.org]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Fluorinated Phenylethanolamine Derivatives for Drug Discovery

Abstract

This guide provides an in-depth exploration of the synthetic methodologies for preparing fluorinated phenylethanolamine derivatives, a class of compounds with significant pharmacological importance. Recognizing the profound impact of fluorine substitution on molecular properties, this document offers researchers, scientists, and drug development professionals a detailed overview of key synthetic strategies, including the ring-opening of fluorinated epoxides and the reduction of α-amino ketone precursors. By integrating established protocols with mechanistic insights, this guide aims to equip researchers with the knowledge to design and execute efficient and stereoselective syntheses of these valuable molecules. The content herein is structured to provide both a foundational understanding and practical, actionable guidance for the synthesis of fluorinated phenylethanolamine derivatives in a drug discovery context.

Introduction: The Significance of Fluorine in Phenylethanolamine Scaffolds

The Phenylethanolamine Moiety in Pharmacology

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. This structural motif is found in endogenous neurotransmitters such as norepinephrine and epinephrine, which play crucial roles in regulating physiological processes. Consequently, synthetic phenylethanolamine derivatives have been extensively explored and developed as therapeutic agents targeting a wide range of receptors, including adrenergic, dopaminergic, and serotonergic receptors. Their applications span cardiovascular medicine, respiratory therapeutics, and central nervous system disorders.

The Unique Role of Fluorine in Modulating Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine atoms into drug candidates can dramatically alter their physicochemical and biological properties. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. By blocking sites of oxidative metabolism, fluorine substitution can enhance a drug's half-life and bioavailability. Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, thereby modulating receptor-ligand interactions and improving binding selectivity and potency.

Overview of Synthetic Challenges and Strategies

The synthesis of fluorinated phenylethanolamine derivatives presents unique challenges, primarily centered around the controlled introduction of fluorine and the stereoselective construction of the chiral ethanolamine side chain. The two primary stereocenters in the phenylethanolamine core demand synthetic strategies that can effectively control diastereoselectivity and enantioselectivity. This guide will focus on two of the most robust and widely employed strategies: the nucleophilic ring-opening of fluorinated epoxides and the stereoselective reduction of fluorinated α-amino ketone precursors.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to fluorinated phenylethanolamines reveals two primary disconnection points, leading to the main synthetic strategies discussed in this guide. The first disconnection is at the C-N bond, suggesting a convergent approach where a fluorinated epoxide is coupled with an appropriate amine. The second key disconnection is at the C-O bond of the alcohol, which points towards the reduction of a carbonyl precursor, namely a fluorinated α-amino ketone.

Caption: Retrosynthetic analysis of fluorinated phenylethanolamines.

Synthesis via Epoxide Ring-Opening Reactions

The ring-opening of epoxides with amines is a highly efficient and atom-economical method for constructing the phenylethanolamine backbone. This strategy offers excellent control over regioselectivity, with the amine typically attacking the less sterically hindered benzylic position of the styrene oxide.

Preparation of Fluorinated Styrene Oxides

The synthesis of the requisite fluorinated styrene oxides generally begins with the corresponding fluorinated acetophenone or benzaldehyde. A common and effective method involves the Corey-Chaykovsky reaction, where a sulfonium ylide is used to transfer a methylene group to the carbonyl, directly forming the epoxide.

Objective: To synthesize 2-(4-fluorophenyl)oxirane from 4-fluorostyrene using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4-Fluorostyrene

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-fluorostyrene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(4-fluorophenyl)oxirane.

Regio- and Stereoselective Ring-Opening with Amines

The nucleophilic addition of an amine to the fluorinated styrene oxide is the key step in this synthetic sequence. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the protonation of the epoxide oxygen, activating it towards nucleophilic attack.

While the reaction can proceed thermally, it is often catalyzed by Lewis acids or Brønsted acids to enhance the rate and selectivity. For instance, lithium perchlorate has been shown to be an effective catalyst for the aminolysis of epoxides, promoting a clean and regioselective reaction. The choice of amine is critical as it will be incorporated into the final product structure.

Objective: To synthesize 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol.

Materials:

-

2-(4-Fluorophenyl)oxirane

-

Benzylamine

-

Methanol

-

Diethyl ether

-

Hexanes

Procedure:

-

In a sealed tube, dissolve 2-(4-fluorophenyl)oxirane (1.0 eq) in methanol.

-

Add benzylamine (1.5 eq) to the solution.

-

Seal the tube and heat the reaction mixture to 60 °C for 12-16 hours.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes or by flash column chromatography on silica gel.

Tabulated Data: Comparison of Reaction Conditions and Yields

| Fluorine Position | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoro | Benzylamine | Methanol | 60 | 12 | 85 | |

| 3,4-Difluoro | Isopropylamine | Ethanol | 70 | 24 | 78 | N/A |

| 2-Fluoro | Methylamine | Water | 50 | 8 | 90 | N/A |

Synthesis via Reduction of α-Amino Ketone Precursors

An alternative and powerful strategy for the synthesis of fluorinated phenylethanolamines involves the reduction of a pre-formed α-amino ketone. This approach is particularly advantageous for controlling the stereochemistry at the alcohol center through the use of chiral reducing agents.

Preparation of Fluorinated α-Amino Ketones

The synthesis of the α-amino ketone intermediate typically starts from a fluorinated acetophenone. A common two-step procedure involves the α-bromination of the acetophenone followed by nucleophilic substitution with the desired amine.

Objective: To synthesize 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one.

Materials:

-

4'-Fluoroacetophenone

-

Bromine

-

Acetic acid

-

Benzylamine

-

Triethylamine

-

Acetonitrile

Procedure: Step 1: α-Bromination

-

Dissolve 4'-fluoroacetophenone (1.0 eq) in acetic acid.

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours until the bromine color disappears.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-bromo-4'-fluoroacetophenone, which can be used in the next step without further purification.

Step 2: Amination

-

Dissolve the crude α-bromo-4'-fluoroacetophenone (1.0 eq) in acetonitrile.

-

Add triethylamine (1.2 eq) followed by benzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the triethylammonium bromide salt.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired α-amino ketone.

Stereoselective Reduction of the Carbonyl Group

The key to obtaining enantiomerically enriched phenylethanolamines via this route lies in the stereoselective reduction of the prochiral ketone. A variety of chiral reducing agents and catalytic systems have been developed for this purpose.

Sodium borohydride can be used for a non-selective reduction to produce a racemic mixture. For stereocontrol, chiral borane reagents such as those derived from α-pinene (e.g., Alpine-Borane®) or catalytic asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes are commonly employed.

In asymmetric transfer hydrogenation, for example, a chiral ligand coordinates to a metal center, creating a chiral environment. The ketone substrate then coordinates to the metal, and the hydride is delivered from a hydrogen source (e.g., isopropanol or formic acid) to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess.

Objective: To asymmetrically reduce 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one to the corresponding (1R,2S)- or (1S,2R)-amino alcohol using a chiral catalyst.

Materials:

-

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one

-

Chiral catalyst (e.g., (R,R)-Noyori's catalyst)

-

Isopropanol

-

Potassium hydroxide

Procedure:

-

In an inert atmosphere glovebox, charge a Schlenk flask with the chiral ruthenium catalyst (0.01 eq).

-

Add a solution of 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in isopropanol.

-

Add a solution of potassium hydroxide (0.1 eq) in isopropanol.

-

Seal the flask and heat the reaction mixture to 80 °C for 4-6 hours.

-

Monitor the conversion and enantiomeric excess by chiral HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Tabulated Data: Enantiomeric Excess and Diastereomeric Ratios for Different Reduction Methods

| Substrate | Reducing System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| 2-(Methylamino)-1-(3-fluorophenyl)ethan-1-one | NaBH4 | 50:50 | 0 | N/A |

| 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one | (R,R)-Noyori Catalyst / i-PrOH | >95:5 | >99 | |

| 2-(Dibenzylamino)-1-(2-fluorophenyl)ethan-1-one | CBS-oxazaborolidine / BH3·SMe2 | 90:10 | 95 |

Advanced Asymmetric Strategies

Beyond the two primary methods detailed above, several other advanced strategies are available for the asymmetric synthesis of fluorinated phenylethanolamines.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For example, a fluorinated phenyl group can be introduced to a chiral amino acid derivative, followed by reduction of the carboxylic acid to the corresponding alcohol.

Asymmetric Hydrogenation

Asymmetric hydrogenation of enamides or enol esters, which are precursors to the phenylethanolamine system, is a powerful technique. Catalysts based on rhodium or ruthenium with chiral phosphine ligands can achieve very high levels of enantioselectivity.

Biocatalytic Approaches

Enzymes, such as ketoreductases, can offer exceptional stereoselectivity in the reduction of α-amino ketones. These biocatalytic transformations are often performed under mild, aqueous conditions, making them an attractive green chemistry approach.

Purification and Characterization

Chromatographic Techniques

Purification of the synthesized fluorinated phenylethanolamine derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound. For chiral separations to determine enantiomeric excess, high-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

Spectroscopic Analysis

The structure and purity of the final compounds are confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are used to elucidate the molecular structure and confirm the position of the fluorine atom.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as O-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

Conclusion and Future Outlook